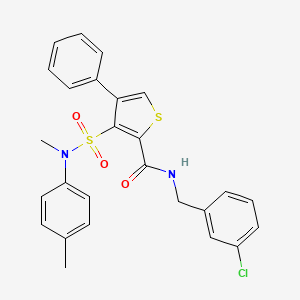

N-(3-chlorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-4-phenylthiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

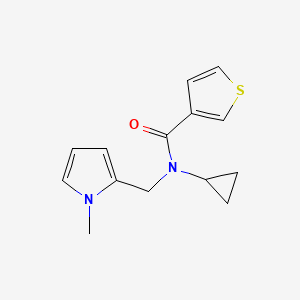

“N-(3-chlorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-4-phenylthiophene-2-carboxamide” is a chemical compound with the molecular formula C26H23ClN2O3S2 and a molecular weight of 511.05. It is a derivative of indole, a heterocyclic compound that is a common scaffold in many bioactive molecules .

Molecular Structure Analysis

The molecular structure of this compound would likely include an indole nucleus, a benzene ring, and various functional groups including a chlorobenzyl group, a methyl group, a p-tolyl group, a sulfamoyl group, and a carboxamide group.

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, indole derivatives are known to readily undergo electrophilic substitution .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Compounds with chlorobenzyl and sulfamoyl groups have been synthesized and characterized for their potential applications. For example, aromatic polyamides and polythioamides with pendent chlorobenzylidine rings have been synthesized and shown to be effective for the removal of heavy metal ions from aqueous solutions, highlighting their potential in environmental cleanup applications (Ravikumar et al., 2011). Additionally, polyamideimides have been synthesized through direct polycondensation, demonstrating the versatility of these compounds in creating polymers with desirable thermal and mechanical properties (Venkatesan & Srinivasan, 1993).

Heavy Metal Ion Adsorption

Research has shown that polymers containing chlorobenzyl groups can adsorb heavy metal ions, such as Pb(II), Cd(II), Cu(II), and Cr(III), from aqueous solutions. This suggests that derivatives of N-(3-chlorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-4-phenylthiophene-2-carboxamide could be explored for their potential in treating water contaminated with heavy metals (Ravikumar et al., 2011).

Antipathogenic Activity

Thiourea derivatives, which share structural similarities with the target compound, have been synthesized and tested for their interaction with bacterial cells. These studies indicate the potential of such compounds in developing novel anti-microbial agents with antibiofilm properties, an area of significant interest in medical research and public health (Limban et al., 2011).

Materials Science Applications

The incorporation of phenylsulfamoyl and chlorobenzyl groups into polymers has been explored for creating materials with specific properties. For instance, polyamides containing these functionalities have been synthesized and characterized, showing good solubility in aprotic solvents and high thermal stability, which are desirable traits for materials used in high-temperature applications (Pasquale & Recca, 1998).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(3-chlorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN2O3S2/c1-18-11-13-22(14-12-18)29(2)34(31,32)25-23(20-8-4-3-5-9-20)17-33-24(25)26(30)28-16-19-7-6-10-21(27)15-19/h3-15,17H,16H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPXFYRTLSUGFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[4-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2675232.png)

![2-Chloro-1-[2-[(2-methylphenyl)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2675235.png)

![N-Ethyl-N-[2-[2-(4-fluoro-2-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2675238.png)

![Ethyl 4-[2-(4-chlorobenzenesulfonyl)acetamido]benzoate](/img/structure/B2675243.png)

![1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2675244.png)

![8-(2,5-Dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2675245.png)

![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B2675249.png)